

Understanding the Compound and Its NMR Role

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Compound Focus: 3-Hydroxy Carvedilol-d5

Cat. No.: S12908132

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3-Hydroxy Carvedilol-d5 is a **deuterium-labeled** version of a metabolite of Carvedilol, an antihypertensive drug [1] [2]. The table below summarizes its core identity:

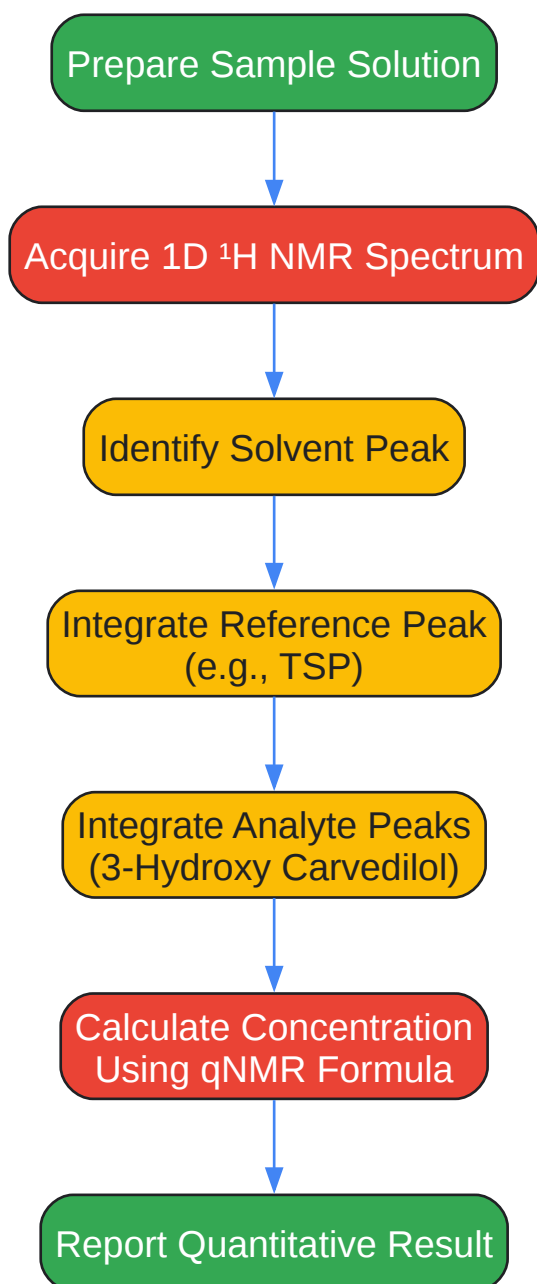
Property	Description
Role	Deuterated metabolite of Carvedilol [1] [2]
Primary Application	Serves as an internal standard for quantitative analysis via LC-MS, GC-MS, or NMR [1]
Key Feature	Deuterium atoms do not produce a signal in a standard ^1H NMR spectrum, allowing the compound to be used as a silent tracer or for precise quantification against the non-labeled analyte [1].

Quantitative NMR (qNMR) is a powerful technique for determining substance concentration without compound-specific calibration curves [3]. The inherent quantitative nature of the NMR signal (where the area under the peak is proportional to the number of nuclei) allows for direct concentration measurement when compared to a reference standard of known purity [3].

How to Obtain and Interpret the NMR Spectrum

Since the experimental spectrum for **3-Hydroxy Carvedilol-d5** is not publicly available, you can proceed with the following methodology:

- **Consult the Supplier:** The most straightforward first step is to contact the manufacturer or supplier (e.g., MedChemExpress, PharmAffiliates) directly to inquire if they can provide a certificate of analysis (CoA) containing the NMR spectral data [1] [2].
- **Predict the Spectrum:** Use professional NMR prediction software (such as MestReNova, ACD/Labs, etc.). You would input the compound's SMILES string—O(C(C(C(NCCOC1=C(OC)C=CC=C1)([2H])[2H])(O)[2H])([2H])[2H])C2=C3C=4C(NC3=CC=C2O)=CC=CC4 [1]—to generate a theoretical ¹H NMR spectrum.
- **Run Your Own NMR:** Purchase a sample of the compound and analyze it using a nuclear magnetic resonance spectrometer. The general workflow for this process is outlined below.



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Experimental workflow for qNMR analysis

Quantitative NMR (qNMR) Experimental Protocol

For researchers aiming to use **3-Hydroxy Carvedilol-d5** as an internal standard in a qNMR experiment, the following provides a detailed methodology [3].

1. Sample Preparation

- **Solvent:** Use a high-quality deuterated solvent (e.g., DMSO-d⁶, Methanol-d⁴) suitable for both the analyte and the standard.
- **Reference Standard:** Select a well-characterized qNMR reference standard, such as **3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP)** or maleic acid, with known high purity and good solubility [3].
- **Mixture:** Prepare a solution containing a precise, gravimetrically determined mass of both your analyte (e.g., carvedilol or its metabolites) and the **3-Hydroxy Carvedilol-d5** internal standard.

2. Data Acquisition

- **Instrumentation:** Use a properly calibrated NMR spectrometer.
- **Parameters:** Key parameters for accurate qNMR include [3]:
 - **Relaxation Delay (d1):** Set to **≥ 5 times the longitudinal relaxation time (T1)** of the signals being quantified to ensure complete relaxation between pulses.
 - **Pulse Angle:** A 90-degree pulse is typically used.
 - **Number of Scans (NS):** Acquire enough scans to achieve a good signal-to-noise ratio (e.g., ≥ 128).
 - **Temperature:** Control the sample temperature.

3. Data Processing and Quantification

- **Processing:** Apply Fourier transformation and phase correction. Use a line-broadening function of 0.3-1.0 Hz if necessary. Perform a baseline correction.
- **Integration:** Integrate the resolved, characteristic peaks for both the internal standard and the analyte.
- **Calculation:** Use the following formula for absolute quantification, where 'n' is moles, 'I' is integral, and 'N' is the number of nuclei for that peak [3]:

- **Validation:** The method should be validated for specificity, linearity, accuracy, and precision. An accuracy of 98-102% and RSD < 2.0% is achievable with proper optimization [3].

Guidance for Next Steps

- **For a confirmed structure:** Your most reliable path is to **run the NMR experiment yourself** or **commission an analytical testing lab** to do so, which will provide the definitive spectrum.
- **For quantification purposes:** If your goal is to use this compound as an internal standard, the detailed qNMR protocol above provides a robust framework. The key is the precise preparation of the sample mixture and correct NMR acquisition parameters [3].

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References

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